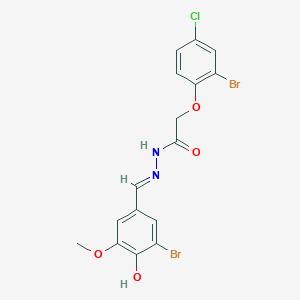![molecular formula C13H17Cl3N2O B6092537 N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide](/img/structure/B6092537.png)
N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide, also known as BZT, is a chemical compound that belongs to the class of phenethylamines. It has been studied extensively for its potential use as a medication for various neurological disorders. The synthesis method of BZT is complex, and the compound has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide has a unique mechanism of action that involves the inhibition of the reuptake of dopamine and serotonin. This inhibition leads to an increase in the levels of dopamine and serotonin in the brain, which can improve mood, motivation, and reward. This compound has also been shown to increase the release of dopamine and serotonin, which can further enhance its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood, motivation, and reward. This compound has also been shown to increase the release of dopamine and serotonin, which can further enhance its therapeutic effects. This compound has been shown to have a low potential for abuse and addiction, making it a promising medication for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide has several advantages and limitations for lab experiments. One of the advantages is that it has a unique mechanism of action that can be studied to gain a better understanding of the regulation of mood, motivation, and reward. Another advantage is that it has a low potential for abuse and addiction, making it a safer medication for study. One of the limitations is that it is a complex compound that requires a complex synthesis method, making it difficult to study in large quantities. Another limitation is that it has not been extensively studied in humans, making it difficult to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide. One future direction is to study its potential use in the treatment of ADHD, depression, and Parkinson's disease. Another future direction is to study its potential use as a medication for substance abuse disorders. Another future direction is to study its potential use in the treatment of other neurological disorders, such as schizophrenia. Finally, future studies could focus on the safety and efficacy of this compound in humans, which could lead to its approval as a medication for various neurological disorders.
Conclusion:
This compound is a complex compound that has been studied extensively for its potential use as a medication for various neurological disorders. It has a unique mechanism of action that involves the inhibition of the reuptake of dopamine and serotonin, which can improve mood, motivation, and reward. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound is a promising medication that could lead to significant advancements in the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide is a complex process that involves several steps. The first step involves the reaction of benzylamine with 1,1,1-trichloro-2-methylpropane to form N-benzyl-2,2,2-trichloroethylamine. The second step involves the reaction of N-benzyl-2,2,2-trichloroethylamine with butyric anhydride to form N-benzyl-2,2,2-trichloroethylbutyramide. The final step involves the reaction of N-benzyl-2,2,2-trichloroethylbutyramide with lithium aluminum hydride to form this compound.
Aplicaciones Científicas De Investigación
N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide has been studied extensively for its potential use as a medication for various neurological disorders. It has been shown to have an affinity for the dopamine transporter (DAT) and the serotonin transporter (SERT), which are involved in the regulation of mood, motivation, and reward. This compound has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl3N2O/c1-2-6-11(19)18-12(13(14,15)16)17-9-10-7-4-3-5-8-10/h3-5,7-8,12,17H,2,6,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCXBKWJZLHINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B6092462.png)
![N-methyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B6092467.png)
![N-(5-{[(4-bromophenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B6092468.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B6092482.png)

![4,4,8-trimethyl-5-(3-pyridinylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6092502.png)
![5-(2-furyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6092519.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-pyridinyl)propyl]-2-pyridinamine](/img/structure/B6092520.png)
![1-(diphenylmethyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6092527.png)
![1-(tetrahydro-2-furanylmethyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6092532.png)
![1-(2,3-difluorobenzyl)-4-{1-[3-(1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}piperidine](/img/structure/B6092545.png)

![N-isopropyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6092562.png)
